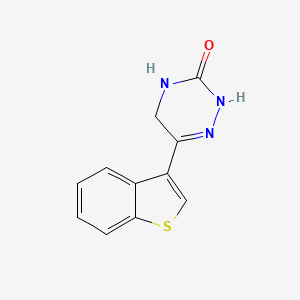
6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a benzothiophene moiety fused to a dihydro-1,2,4-triazin-3(2H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzothiophen-3-ylamine with a suitable nitrile or amidine derivative under acidic or basic conditions to form the triazine ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and automated systems may also be employed to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by forming a stable complex with the active site or alter receptor function by binding to its ligand-binding domain . The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiophen-3-yl-4,5-dihydro-1,2,4-triazin-3(2H)-one: A structural isomer with similar properties but different reactivity.
Methylbenzothiophen derivatives: Compounds with methyl groups attached to the benzothiophene ring, affecting their chemical behavior.
Dibenzothiophen derivatives: Compounds with two benzothiophene units, offering different electronic and steric properties.
Uniqueness
6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its specific combination of a benzothiophene moiety and a triazine ring. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance.
Properties
CAS No. |
88020-21-7 |
|---|---|
Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
6-(1-benzothiophen-3-yl)-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H9N3OS/c15-11-12-5-9(13-14-11)8-6-16-10-4-2-1-3-7(8)10/h1-4,6H,5H2,(H2,12,14,15) |
InChI Key |
JNTMLWHOQFFNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)N1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


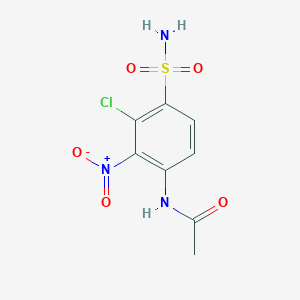
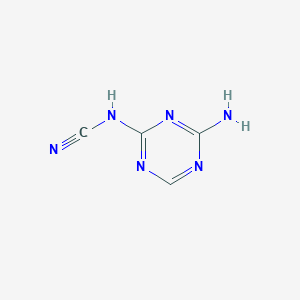

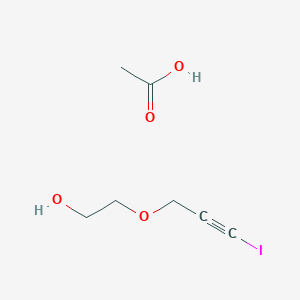
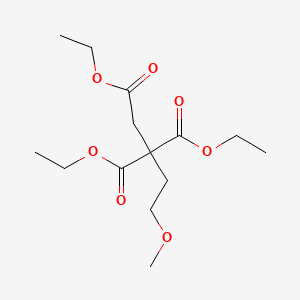
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)
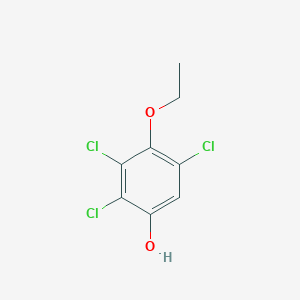
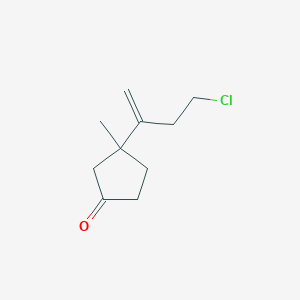
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
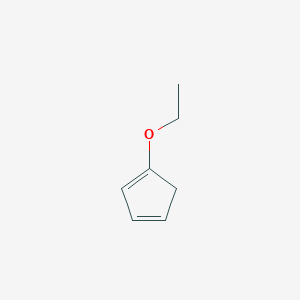
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
